4,7-Dimethyl-5-decyne-4,7-diol

Übersicht

Beschreibung

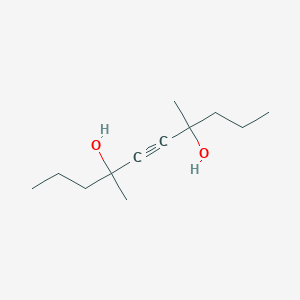

4,7-Dimethyl-5-decyne-4,7-diol is a diol compound characterized by a central alkyne group flanked by hydroxyl and methyl groups at the 4,7-positions. Its molecular structure (C₁₂H₂₂O₂) distinguishes it from structurally similar surfactants like 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD, C₁₄H₂₆O₂), which has four methyl groups instead of two .

Biologische Aktivität

4,7-Dimethyl-5-decyne-4,7-diol (C12H22O2), a compound of interest in various biological studies, has been recognized for its multifaceted biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure which includes a long aliphatic chain and hydroxyl groups that contribute to its solubility and reactivity. The molecular formula is C12H22O2, and it has a molecular weight of approximately 198.302 g/mol. Its structural features allow it to participate in various biochemical interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study evaluating the DPPH radical scavenging activity, the compound demonstrated a notable ability to neutralize free radicals, which is crucial for preventing oxidative stress in biological systems. The methodology involved measuring absorbance changes at 517 nm after incubation with DPPH solution .

| Concentration (mg/ml) | DPPH Scavenging (%) |

|---|---|

| 0.1 | 30.5 |

| 0.5 | 55.2 |

| 1.0 | 78.9 |

This table illustrates the concentration-dependent scavenging effect of the compound on DPPH radicals.

Antiplasmodial Activity

In vivo studies have assessed the antiplasmodial potential of extracts containing this compound against Plasmodium species. The results indicated that the compound significantly reduced parasitemia levels in treated groups compared to controls:

| Treatment | % Parasitemia Day 11 | % Inhibition |

|---|---|---|

| Control | 62.46 ± 7.55 | 0 |

| Chloroquine | 0.00 ± 0.00 | 100 |

| Leaf Extract | 16.11 ± 13.68 | 74.21 |

| Mesocarp Extract | 20.14 ± 0.820 | 67.76 |

These findings suggest that the leaf extract containing this compound may be a promising candidate for antimalarial drug development .

The biological activities of this compound are largely attributed to its ability to donate hydrogen atoms and scavenge free radicals, which interrupts oxidative chain reactions in cells. This mechanism is particularly relevant in contexts such as rubber degradation where it acts as an antioxidant.

Toxicological Profile

Toxicological assessments have indicated that at high doses (up to 5000 ppm), no adverse effects were observed in animal studies . The no-observed-adverse-effect level (NOAEL) was established at this concentration, suggesting a favorable safety profile for potential applications.

Case Studies and Research Findings

- Antioxidant Studies : A study highlighted the effectiveness of various extracts containing the compound in scavenging free radicals and inhibiting lipid peroxidation.

- Antimalarial Research : In another investigation, extracts rich in this compound showed significant inhibition of Plasmodium growth in vitro and in vivo models.

- Environmental Impact Studies : Research on the environmental toxicity of related compounds indicates low acute toxicity to aquatic organisms, with LC50 values suggesting safe levels for environmental exposure .

Wissenschaftliche Forschungsanwendungen

Surfactant Applications

4,7-Dimethyl-5-decyne-4,7-diol is primarily recognized for its effectiveness as a nonionic surfactant. Its low dynamic surface tension makes it suitable for various applications:

- Industrial Cleaning Agents : Utilized in formulations for cleaning products due to its ability to reduce surface tension and enhance wetting properties.

- Paints and Coatings : Acts as a dispersing agent in paints and coatings to improve stability and performance by preventing pigment settling .

- Adhesives and Sealants : Incorporated into adhesive formulations to enhance adhesion properties and improve the overall performance of the product .

Agricultural Applications

In agriculture, this compound serves multiple roles:

- Inert Ingredient in Pesticides : Recognized by the U.S. Environmental Protection Agency as an inert ingredient in non-food use pesticide products. It aids in evenly dispersing active compounds to control pests and diseases effectively .

- Herbicides and Fungicides : Functions as a surfactant in herbicide formulations, enhancing the efficacy of active ingredients by improving their spread and absorption on plant surfaces .

Industrial Formulations

The compound is also used in various industrial applications:

- Metalworking Fluids : Employed as a lubricant and coolant in metal machining processes due to its viscosity-adjusting properties .

- Defoamers : Utilized in formulations designed to reduce foam formation during industrial processes .

Data Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Surfactants | Cleaning agents, paints, adhesives | Improved wetting and dispersing properties |

| Agriculture | Inert ingredient in pesticides | Enhanced efficacy of pest control |

| Industrial Formulations | Metalworking fluids, defoamers | Reduced foam formation; improved lubrication |

Case Study 1: Agricultural Surfactant Efficacy

A study evaluated the effectiveness of this compound as a surfactant in herbicide formulations. The results indicated that using this compound significantly improved the absorption rates of herbicides on leaf surfaces compared to formulations without surfactants. This led to higher efficacy in weed control with reduced application rates.

Case Study 2: Industrial Cleaning Products

In a comparative analysis of industrial cleaning agents containing this compound versus those without it, the former demonstrated superior cleaning performance on oily surfaces. The study highlighted that the surfactant's ability to lower surface tension played a crucial role in removing contaminants more effectively.

Q & A

Basic Research Questions

Q. What analytical techniques are validated for detecting TMDD in biological and environmental matrices?

TMDD is quantified using gas chromatography-tandem mass spectrometry (GC-MS/MS) and ultra-performance liquid chromatography quadrupole time-of-flight (UPLC-QTOF) . For biological samples (e.g., urine), solid-phase extraction (SPE) is employed to isolate TMDD, followed by derivatization to enhance chromatographic resolution. Detection limits (LOQ) are typically ≤0.1 µg/L in human biomonitoring studies .

Q. What are the primary routes of human exposure to TMDD, and how are they assessed?

Exposure occurs via dermal contact (e.g., adhesives) and oral ingestion (e.g., food packaging migration). Biomonitoring studies measure urinary metabolites using isotope dilution techniques, with excretion kinetics showing a half-life of ~12–24 hours post-exposure .

Q. How do structural features of TMDD influence its surfactant properties?

The ethoxylate derivatives of TMDD (e.g., Acetylenol EL) reduce surface tension due to their amphiphilic structure. The ethylene oxide chain length (Mn ~380–700) determines hydrophilicity, critical for applications in emulsion polymerization and wetting agents .

Q. What are the key physicochemical properties affecting TMDD’s environmental persistence?

TMDD has a logP of ~3.2 , moderate water solubility (~1.04 g/mL), and PNEC values ranging from 0.004 mg/L (seawater) to 0.32 mg/kg dw (freshwater sediment). These properties influence bioavailability and partitioning in aquatic systems .

Advanced Research Questions

Q. How can researchers design experiments to assess TMDD migration from packaging into food?

Experimental setups simulate migration using food simulants (e.g., Tenax®) sandwiched between packaging layers (kraft paper, polypropylene). Parameters include:

- Temperature : 40°C (accelerated storage conditions).

- Contact time : 10 days (mimicking shelf life).

- Analytical validation : GC-MS to detect migration rates (e.g., 0.26 mg/day estimated intake) .

Q. How do conflicting PNEC values for TMDD across aquatic environments inform risk assessment?

Variability in PNEC values (e.g., 0.04 mg/L freshwater vs. 7 mg/L wastewater) reflects differences in species sensitivity (e.g., algae vs. fish) and exposure duration . Researchers use species sensitivity distribution (SSD) models to harmonize thresholds and derive site-specific safety factors .

Q. What methodologies evaluate chronic ecotoxicity of TMDD in aquatic organisms?

Zebrafish (Danio rerio) are exposed to TMDD at 0.1–10 mg/L for 28 days. Endpoints include:

- Mortality/developmental abnormalities : LC₅₀ = 8.2 mg/L.

- Oxidative stress biomarkers : Glutathione reductase activity.

- Transcriptomic analysis : Modulation of detoxification genes (e.g., cyp1a) .

Q. How are matrix interferences mitigated in non-targeted GC-MS/MS analysis of TMDD?

Strategies include:

- Sample cleanup : Dual-column SPE (C18 + hydrophilic-lipophilic balance).

- Internal standards : Deuterated TMDD (d₆-TMDD) for recovery correction.

- Spectral libraries : Match factor thresholds (>80%) to exclude false positives .

Q. What validation parameters are critical for human biomonitoring studies of TMDD?

Key parameters:

- Recovery rates : ≥85% (spiked urine samples).

- Precision : Intra-day CV <15%.

- Cross-matrix validation : Parallel analysis in plasma, saliva, and hair .

Q. How is TMDD’s environmental fate modeled in riverine systems?

Models incorporate hydrological data (flow rate, sediment load) and degradation rates (photolysis half-life = 5–7 days). For example, in the Rhine River, TMDD concentrations correlate with industrial discharge points, requiring adaptive monitoring protocols .

Q. Data Contradiction Analysis

- PNEC Variability : Discrepancies in freshwater vs. marine PNEC values highlight the need for region-specific risk frameworks . For instance, stricter thresholds apply to freshwater ecosystems due to higher sensitivity of Daphnia magna compared to marine crustaceans .

- Exposure Estimates : Differences between migration studies (e.g., Tenax® vs. real-food matrices) suggest methodological standardization is critical to reconcile intake data .

Q. Methodological Recommendations

- Analytical Workflows : Combine targeted GC-MS/MS (quantification) with non-targeted UPLC-QTOF (metabolite identification).

- Toxicity Testing : Use adverse outcome pathways (AOPs) to link molecular biomarkers (e.g., oxidative stress) to population-level effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD)

- Molecular Structure : TMDD (C₁₄H₂₆O₂) features two additional methyl groups compared to 4,7-Dimethyl-5-decyne-4,7-diol, enhancing its amphiphilic properties .

- Applications: Widely used as a nonionic surfactant in adhesives, coatings (e.g., Surfynol 104A), and wood lacquers due to its defoaming and wetting capabilities .

Ethoxylated Derivatives of TMDD

- Surfynol 440 and 2502: Ethoxylated forms of TMDD exhibit enhanced solubility and are used in emulsion formulations for wood coatings. These derivatives are absent for this compound .

Physicochemical Properties

Toxicity and Environmental Impact

- TMDD: Predicted No-Effect Concentrations (PNEC):

- Freshwater: 0.04 mg/L

- Marine water: 0.004 mg/L

- Sediment: 0.028 mg/kg .

- This compound: No toxicity or degradation data are available in the provided evidence.

Industrial and Research Relevance

Vorbereitungsmethoden

Catalytic Two-Stage Reppe Reaction

The predominant industrial method for synthesizing 4,7-dimethyl-5-decyne-4,7-diol involves a two-stage Reppe reaction using 2-pentanone and acetylene as precursors. Potassium hydroxide (KOH) or potassium alkoxides serve as catalysts, while ether or aromatic hydrocarbon solvents facilitate dispersion .

First-Stage Reaction: Methyl Hexynol Formation

In the initial stage, 2-pentanone reacts with acetylene under mild conditions (15–20°C, 0.12–0.14 MPa acetylene pressure) to preferentially form 3-methyl-1-hexyn-3-ol (methyl hexynol). The catalyst—pre-ground into a slurry with solvents like ethylene glycol dibutyl ether or toluene—ensures high surface area for reactivity. A molar ratio of 2-pentanone to KOH of 1.1:1 minimizes side reactions, achieving 70–80% conversion to methyl hexynol within 30–60 minutes .

Second-Stage Reaction: Decyne Diol Synthesis

The residual 2-pentanone undergoes further reaction at elevated temperatures (78–80°C) in a tubular reactor, where acetylene pressure is omitted to favor cyclization. This stage produces this compound with a residence time of 1–3 minutes, curtailing polymerization byproducts. The total molar ratio of 2-pentanone to KOH reaches 1.9:1, yielding 93.1% decyne diol post-distillation .

Table 1: Two-Stage Reaction Parameters

| Parameter | First Stage | Second Stage |

|---|---|---|

| Temperature (°C) | 15–20 | 78–80 |

| Acetylene Pressure (MPa) | 0.12–0.14 | None |

| Residence Time (min) | 30–60 | 1–3 |

| 2-Pentanone:KOH Ratio | 1.1:1 | 1.9:1 |

| Primary Product | Methyl Hexynol | Decyne Diol |

Catalyst Preparation and Solvent Selection

Catalyst activation and solvent compatibility are pivotal to reaction efficiency.

Catalyst Slurry Formation

KOH or potassium tert-butoxide is ground with solvents to form a suspension slurry (1:9–1:11 KOH-to-solvent weight ratio). Pre-heating to 60–80°C ensures partial dissolution, followed by cooling to 15–20°C to generate fine catalyst particles (<10 µm). This maximizes catalytic surface area, reducing KOH consumption to 1.1–1.2× theoretical demand .

Solvent Criteria

Optimal solvents meet three criteria:

-

Boiling Point : >80°C to withstand reaction temperatures but <229°C to permit distillation.

-

Solubility : High miscibility with 2-pentanone and products but low water solubility.

-

Stability : Resistance to strong bases at elevated temperatures.

Ether solvents (e.g., ethylene glycol dibutyl ether) and aromatic hydrocarbons (e.g., toluene) are preferred .

Hydrolysis and Product Isolation

Post-reaction hydrolysis liberates decyne diol and methyl hexynol from catalyst complexes.

Hydrolysis Conditions

Stirring the reaction mixture with water (2–3× catalyst weight) at 30–50°C for 30–60 minutes dissociates KOH complexes. The alkaline aqueous phase is separated, leaving an organic phase containing 96–97% pure products .

Fractional Distillation

Atmospheric distillation isolates 3-methyl-1-hexyn-3-ol (136–138°C) and this compound (227–229°C). Reduced-pressure distillation may further purify the diol to >99% purity for specialty applications .

Table 2: Distillation Outcomes

| Fraction | Boiling Point (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Methyl Hexynol | 136–138 | 97.5 | 6.9 |

| This compound | 227–229 | 96.7 | 93.1 |

Process Advantages and Scalability

The two-stage Reppe method excels in industrial settings due to:

-

Low Catalyst Consumption : 1.1–1.2× theoretical KOH use vs. 2–3× in single-stage processes.

-

High Yield : 95% total product yield from 2-pentanone, with <0.5% unreacted precursor.

-

Reduced Side Reactions : Short residence times in the second stage minimize polymerization .

Comparative Analysis with Alternative Methods

While acetylene-based routes dominate, alternative methods remain exploratory:

Bio-Based Feedstocks

No commercial bio-synthetic routes exist due to challenges in selectively functionalizing long-chain alkanes. However, microbial oxidation of fatty acids may offer future pathways .

Industrial Case Study: Pilot-Scale Production

A Chinese facility implemented the two-stage Reppe process with the following outcomes:

Eigenschaften

IUPAC Name |

4,7-dimethyldec-5-yne-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKFFIBKYQSDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C#CC(C)(CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925349 | |

| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-87-4 | |

| Record name | 4,7-Dimethyl-5-decyne-4,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surfynol 102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyldec-5-yne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.